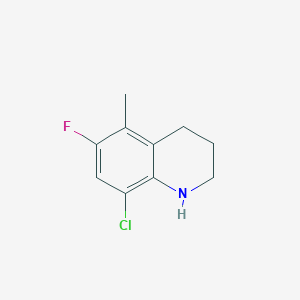

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h5,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYDZBJOMWDEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, cyclization, and reduction steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different tetrahydroquinoline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

While the search results do not provide specific applications and case studies for "8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline," they do offer some related chemical information that can help infer potential applications. Further research and experimentation would be needed to confirm these potential applications.

Chemical Information

- Name and Structure: The search results identify the compound as this compound .

- Other names: This chemical is also known as AstaTech this compound .

- Formula: The molecular formula is C10H11ClFN .

- Related Compounds: The search results mention other quinoline and quinazoline derivatives with diverse biological activities .

Potential Applications

Given that the compound is a tetrahydroquinoline derivative, and considering the applications of related compounds, some potential research applications can be proposed:

- Medicinal Chemistry: Quinazoline derivatives have demonstrated anticancer activity . The presence of chloro and fluoro groups can influence the molecule's biological activity and interactions with biological targets. The compound might be a candidate for developing new therapeutic agents .

- Antimicrobial Research: Some quinazoline derivatives have shown antibacterial activity . The compound could be investigated for its potential to inhibit bacterial growth .

- Enzyme Inhibition: Quinazoline derivatives have been evaluated as inhibitors of enzymes such as epidermal growth factor receptor tyrosine kinase (EGFR) . The compound could be tested for its ability to inhibit specific enzymes involved in disease processes .

- Anti-inflammatory Applications : Some quinazoline derivatives have exhibited anti-inflammatory properties . The compound could be explored for its potential to inhibit inflammatory responses .

Safety and Hazards

- Based on the information for a related compound, 4-Chloro-6-fluoro-2-methylquinoline, potential hazards include causing skin and eye irritation, as well as respiratory irritation. It may also be harmful if swallowed .

Where to Acquire the Compound

The compound "this compound" can be purchased from the following vendors:

Mechanism of Action

The mechanism of action of 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism are essential for understanding its full potential in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline with structurally related analogs, emphasizing substituent positions and inferred biological implications:

Key Observations from the Comparison

Substituent Position and Activity: Halogen Effects: Chloro and fluoro groups at positions 8 and 6 enhance electronegativity and hydrogen-bonding capacity, which may improve target binding affinity compared to non-halogenated analogs like 6-methyl-1,2,3,4-tetrahydroquinoline .

Structural Rigidity: The fully aromatic quinoline derivative (8-Chloro-6-fluoroquinoline) lacks the conformational flexibility of tetrahydroquinolines, which may limit its adaptability to certain biological targets .

Biological Activity

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (CFMTQ) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CFMTQ is characterized by its molecular formula and features a chloro group at the 8-position and a fluoro group at the 6-position of the quinoline ring. This unique substitution pattern is believed to enhance its reactivity and biological profile compared to similar compounds lacking these modifications.

Antimicrobial Properties

Research indicates that CFMTQ and its analogs exhibit significant antimicrobial activity. A study highlighted the structure-activity relationship (SAR) of quinoline derivatives, emphasizing that the introduction of halogens at specific positions can significantly influence their biological efficacy. For instance, certain derivatives showed potent activity against various pathogens with IC50 values in the low micromolar range .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity (IC50 in µM) | Target Pathogen |

|---|---|---|

| CFMTQ | TBD | TBD |

| 6-Chloro-8-fluoroquinoline | 0.5 | E. coli |

| 8-Chloroquinoline | 1.2 | S. aureus |

Antileishmanial Activity

CFMTQ's potential against Leishmania species has been explored in various studies. The presence of both chloro and fluoro substituents has been shown to impact antileishmanial activity significantly. For example, modifications at the 6-position with fluorine were found to decrease activity against Leishmania donovani but improve metabolic stability and reduce cytotoxicity .

Case Study: Antileishmanial Activity

In a recent study, CFMTQ demonstrated an IC50 value of 4.1 µM against L. donovani amastigotes, with observed effects on cell cycle arrest and apoptosis induction in infected macrophages. The compound was also noted for its ability to enhance nitric oxide production, contributing to its antileishmanial effects .

The mechanism by which CFMTQ exerts its biological effects involves interaction with specific molecular targets within cells. The presence of halogen substituents enhances binding affinity to enzymes and receptors involved in critical pathways, such as those regulating oxidative stress responses . Notably, CFMTQ has been shown to inhibit tyrosine reductase activity at micromolar concentrations, which plays a role in the parasite's defense mechanisms against oxidative stress.

Comparison with Similar Compounds

CFMTQ's structural uniqueness allows it to be compared favorably against other quinoline derivatives. The following table summarizes some key comparisons:

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Chloro Position | Fluoro Position | Notable Activity |

|---|---|---|---|

| CFMTQ | 8 | 6 | Antimicrobial |

| 5-Methylquinoline | None | None | Baseline activity |

| 6-Fluorotetrahydroquinoline | None | 6 | Lower antimicrobial |

Q & A

Q. What mechanisms explain the compound’s stability under acidic or basic conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation pathways. The tetrahydroquinoline ring’s conformational rigidity (vs. planar quinoline) reduces hydrolysis susceptibility. Fluorine’s inductive effect further stabilizes the core under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.